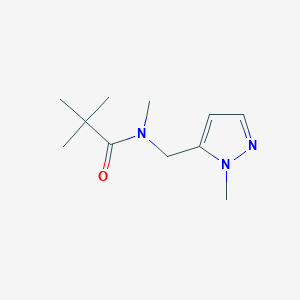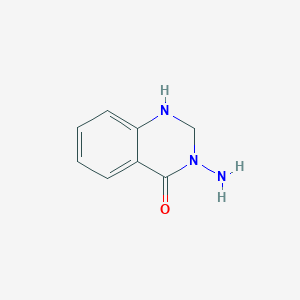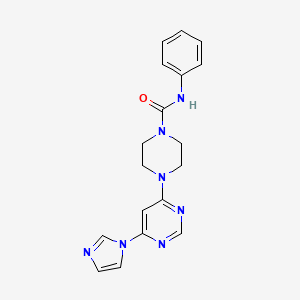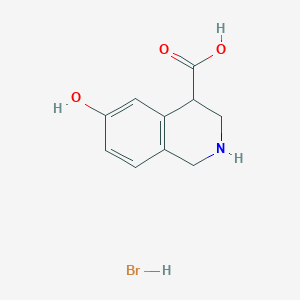![molecular formula C20H18ClFN4OS B2997317 N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 951484-13-2](/img/structure/B2997317.png)
N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
Studies on the synthesis of related compounds and their potential applications in various fields have been explored. For instance, the synthesis of various N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their carboxylic acid alkylesters demonstrated antianaphylactic activity, highlighting a methodology that could be relevant for related compounds including N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide (Wagner, Vieweg, Prantz, & Leistner, 1993).
Additionally, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, like BMS-777607, for treating cancer showcases the potential for structural analogs to serve as therapeutic agents (Schroeder et al., 2009).
Antimicrobial and Antitubercular Activity
A series of novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and screened for their antitubercular and antibacterial activities. Some derivatives were found to be more potent agents than the reference drugs Pyrazinamide and Streptomycin, suggesting that similar structures might have promising biological activities (Bodige et al., 2020).
Analgesic and Antiparkinsonian Activities
Research into the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated that many of these compounds exhibit good analgesic and antiparkinsonian activities. This points to the potential for related compounds to be developed as treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Cancer Research
The compound N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This indicates the potential for chemically related compounds in cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-15-12-14(3-4-16(15)22)23-20(27)13-7-9-26(10-8-13)19-6-5-17(24-25-19)18-2-1-11-28-18/h1-6,11-13H,7-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXAMZVXAHOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2997234.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)


![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)


